molecular formula C14H10Cl2O2 B7962889 Methyl 4-(2,3-dichlorophenyl)benzoate

Methyl 4-(2,3-dichlorophenyl)benzoate

Cat. No.: B7962889
M. Wt: 281.1 g/mol
InChI Key: NELZPBXCCGGUSG-UHFFFAOYSA-N
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Description

Methyl 4-(2,3-dichlorophenyl)benzoate is a chemical compound of significant interest in medicinal chemistry and antibacterial research. As a synthetic intermediate, it serves as a key scaffold for the development of novel therapeutic agents. Its structural features, particularly the dichlorophenyl and benzoate groups, are commonly found in compounds designed to modulate critical biological pathways. Research into structurally similar triaryl derivatives has demonstrated promising antimicrobial activity against pathogens like Streptococcus pneumoniae by targeting essential bacterial protein-protein interactions, such as those involved in RNA polymerase holoenzyme formation . This mechanism is distinct from those of existing antibiotics, making it a valuable tool for exploring new solutions to drug-resistant infections . Furthermore, its application extends to the synthesis of complex heterocyclic systems, which are prevalent in compounds screened for antimicrobial and antifungal properties . This product is intended for research purposes as a building block or a standard in analytical studies. It is strictly For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

methyl 4-(2,3-dichlorophenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c1-18-14(17)10-7-5-9(6-8-10)11-3-2-4-12(15)13(11)16/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NELZPBXCCGGUSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of 4-Bromobenzoic Acid

The synthesis begins with the esterification of 4-bromobenzoic acid to methyl 4-bromobenzoate. In a typical procedure, 4-bromobenzoic acid is dissolved in methanol under sulfuric acid catalysis (5–10 mol%), refluxed for 6–8 hours, and purified via aqueous workup to yield the ester in >95% purity. This step ensures the carboxylic acid is protected, enhancing reactivity in subsequent coupling reactions.

Suzuki-Miyaura Coupling with 2,3-Dichlorophenylboronic Acid

Methyl 4-bromobenzoate undergoes palladium-catalyzed cross-coupling with 2,3-dichlorophenylboronic acid. A mixture of Pd(dppf)Cl₂ (3–5 mol%), sodium carbonate (3:1 molar ratio to substrate), and a solvent system of tetrahydrofuran (THF)/water (4:1 mass ratio) is heated to 110°C for 4–6 hours. This method achieves yields of 85–92%, with the Pd(dppf)Cl₂ catalyst enabling efficient transmetalation and reductive elimination.

Key Data:

ParameterValueSource
Catalyst Loading3–5 mol% Pd(dppf)Cl₂
Solvent SystemTHF/water (4:1)
Yield85–92%

Negishi Coupling with Arylzinc Reagents

Preparation of 2,3-Dichlorophenylzinc Bromide

2,3-Dichlorophenylzinc bromide is synthesized via transmetalation of 2,3-dichloroiodobenzene with zinc dust in THF under inert conditions. This reagent is critical for the subsequent coupling step.

Palladium/Nickel-Catalyzed Coupling

Methyl 4-bromobenzoate reacts with 2,3-dichlorophenylzinc bromide in the presence of Pd(PPh₃)₄ (5 mol%) or NiCl₂ (3 mol%) with triphenylphosphine ligands. The reaction proceeds in THF at 67–110°C for 12–72 hours, yielding 50–82% of the target compound. Nickel catalysts, though slower, reduce costs for industrial-scale synthesis.

Key Data:

ParameterValueSource
CatalystPd(PPh₃)₄ or NiCl₂/PPh₃
Reaction Time12–72 hours
Yield50–82%

Friedel-Crafts Acylation and Subsequent Esterification

Acylation of Dichlorobenzene

Benzene derivatives are acylated using 4-(chlorocarbonyl)benzoic acid chloride in the presence of AlCl₃. However, regioselectivity challenges arise due to the electron-withdrawing effects of chlorine, limiting yields to 40–55%.

Esterification of the Acylated Product

The resulting 4-(2,3-dichlorophenyl)benzoic acid is esterified with methanol and H₂SO₄, analogous to Method 1.1. This two-step approach is less favored due to lower overall efficiency compared to cross-coupling methods.

Ullmann-Type Coupling with Copper Catalysts

Coupling of Methyl 4-Iodobenzoate

Methyl 4-iodobenzoate reacts with 2,3-dichlorophenylboronic acid under CuI (10 mol%) and 1,10-phenanthroline in DMF at 120°C. While cost-effective, prolonged reaction times (24–48 hours) and moderate yields (60–70%) limit its utility.

Comparative Analysis of Methods

MethodAdvantagesDisadvantagesYield Range
Suzuki-MiyauraHigh yield, mild conditionsCostly palladium catalysts85–92%
Negishi CouplingScalable with nickel variantsLong reaction times50–82%
Friedel-CraftsSimple reagentsPoor regioselectivity40–55%
Ullmann-TypeLow catalyst costModerate yields60–70%

Optimization Strategies

Catalyst Selection

Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in Suzuki reactions due to superior stability and turnover numbers. For Negishi couplings, nickel catalysts reduce costs but require stringent anhydrous conditions.

Solvent Systems

Polar aprotic solvents like DMF enhance Ullmann coupling rates, while THF/water mixtures improve Suzuki reaction homogeneity.

Temperature Control

Suzuki reactions achieve optimal yields at 110°C, whereas Negishi couplings tolerate lower temperatures (80–100°C) with extended durations .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2,3-dichlorophenyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Pharmaceutical Applications

1.1 Synthesis of Pharmacologically Active Compounds

Methyl 4-(2,3-dichlorophenyl)benzoate serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its ability to undergo further chemical transformations allows for the development of new drugs with enhanced efficacy and specificity. For instance, the compound has been explored in the synthesis of antimicrobial agents due to its structural similarities to known antibiotic scaffolds.

1.2 Antimicrobial Properties

Research has indicated that this compound exhibits promising antimicrobial activity. Studies have shown that derivatives of this compound can inhibit the growth of bacteria such as Streptococcus pneumoniae and Staphylococcus aureus, which are significant pathogens responsible for various infections . The minimum inhibitory concentration (MIC) values suggest that modifications to the compound can enhance its antimicrobial properties significantly.

Biological Interaction Studies

2.1 Enzyme Inhibition

The compound's interactions with biological macromolecules, particularly enzymes and receptors, have been a focus of research. Interaction studies reveal that this compound can modulate enzyme activity, which may lead to therapeutic effects in disease models. This aspect is crucial for drug design, as understanding binding affinities can help optimize compounds for better efficacy .

2.2 Structure-Activity Relationship (SAR) Studies

SAR studies have demonstrated that the presence of electron-withdrawing groups like dichloro substituents significantly influences the biological activity of related compounds. By comparing this compound with structurally similar compounds, researchers can identify key modifications that enhance or reduce biological activity .

Agrochemical Applications

This compound has potential applications in agriculture as a pesticide or herbicide precursor. Its chemical properties enable it to act against specific pests while minimizing harm to non-target organisms. The compound's effectiveness in controlling agricultural pests can be attributed to its ability to disrupt biological processes in target species.

Case Study 1: Antimicrobial Efficacy
A study conducted on derivatives of this compound revealed that modifications to the dichloro group significantly influenced antimicrobial potency against Gram-positive bacteria. The study highlighted that compounds with additional electron-withdrawing groups exhibited lower MIC values, indicating enhanced activity .

Case Study 2: Enzyme Interaction
Research focusing on enzyme inhibition demonstrated that this compound could effectively inhibit bacterial RNA polymerase activity. This inhibition was linked to structural features that allow for effective binding to the enzyme's active site .

Mechanism of Action

The mechanism of action of Methyl 4-(2,3-dichlorophenyl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The following table summarizes key structural and pharmacological differences between Methyl 4-(2,3-dichlorophenyl)benzoate and analogous compounds identified in the evidence:

Compound Name Core Structure Molecular Weight (g/mol) Therapeutic Use Key Features
This compound Benzoate ester with 2,3-dichlorophenyl ~280.1 (estimated) N/A (research compound) Lacks heterocyclic or nitrogen-containing groups; potential for lipophilicity.
Clevidipine Butyrate Dihydropyridine derivative 456.32 Antihypertensive Contains a 1,4-dihydropyridine ring; acts via calcium channel blockade .
Aripiprazole Lauroxil Piperazinyl-linked ester 674.62 (calculated) Antipsychotic Features a piperazinyl group and lauroxil ester; prodrug of aripiprazole .
(2-Benzoyl-4-methylphenyl) benzoate Di-benzoate ester 316.35 Research compound Contains benzoyl and methyl groups; higher logP (4.45) suggests lipophilicity .

Key Observations

Structural Variations :

  • Clevidipine Butyrate incorporates a 1,4-dihydropyridine core, which is critical for its calcium channel-blocking activity. In contrast, this compound lacks this heterocyclic system, likely limiting its cardiovascular effects .
  • Aripiprazole Lauroxil includes a piperazinyl group attached to the dichlorophenyl moiety, enabling dopamine receptor modulation. The absence of such nitrogen-containing groups in the target compound may reduce CNS activity .
  • (2-Benzoyl-4-methylphenyl) benzoate shares the benzoate ester functionality but differs in substituents (benzoyl and methyl groups vs. dichlorophenyl), leading to distinct physicochemical profiles .

Physicochemical Properties :

  • The dichlorophenyl group in this compound increases molecular weight and lipophilicity compared to simpler benzoates. However, its logP value is likely lower than that of (2-benzoyl-4-methylphenyl) benzoate (logP = 4.45), which has additional hydrophobic substituents .
  • Clevidipine Butyrate’s higher molecular weight (456.32 g/mol) and polar dihydropyridine ring enhance water solubility compared to the target compound .

For example, Clevidipine’s antihypertensive action relies on its dihydropyridine core, whereas Aripiprazole Lauroxil’s antipsychotic effects stem from its dopamine receptor affinity .

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